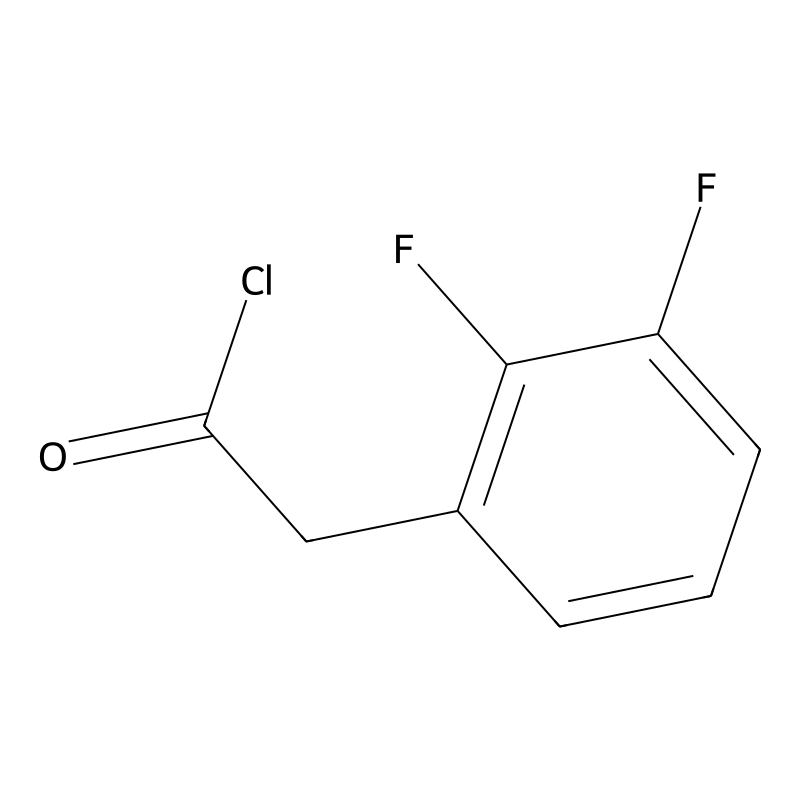

(2,3-Difluorophenyl)acetyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2,3-Difluorophenyl)acetyl chloride is an organic compound with the molecular formula and a molecular weight of approximately 190.57 g/mol. This compound features an acetyl chloride functional group attached to a difluorophenyl moiety, specifically at the 2 and 3 positions of the phenyl ring. The presence of fluorine atoms enhances its reactivity and lipophilicity, making it a valuable intermediate in organic synthesis.

(2,3-Difluorophenyl)acetyl chloride itself likely doesn't have a specific mechanism of action in biological systems. However, it can act as a reactive intermediate to introduce the 2,3-difluorophenyl-acetyl group into other molecules through nucleophilic substitution reactions. The resulting product's mechanism of action would depend on its specific structure and function.

Acyl chlorides are generally corrosive, lachrymatory (tear-inducing), and can react exothermically with water. Specific data on the toxicity of (2,3-difluorophenyl)acetyl chloride is not available, but similar compounds can be harmful if inhaled, ingested, or absorbed through the skin. Standard safety protocols for handling corrosive chemicals should be followed when working with this compound.

Please note:

The information provided is based on general knowledge of organic chemistry and the properties of similar compounds. Due to the limited availability of specific data for (2,3-difluorophenyl)acetyl chloride, the analysis may not be exhaustive. Further research into scientific databases or contacting chemical suppliers may be necessary for obtaining more detailed information.

Citation:

While specific data on the biological activity of (2,3-difluorophenyl)acetyl chloride is limited, compounds containing acetyl chloride groups are known to act as reactive intermediates in various biological systems. They can introduce the 2,3-difluorophenyl-acetyl group into other molecules through nucleophilic substitution reactions. The biological effects would depend on the resulting structures formed from these reactions .

(2,3-Difluorophenyl)acetyl chloride can be synthesized through several methods:

- Acylation of Difluorophenol: Reaction of difluorophenol with thionyl chloride or oxalyl chloride to produce the corresponding acid chloride.

- Direct Fluorination: Starting from phenol derivatives followed by selective fluorination using fluorinating agents.

- Reactions with Acetic Anhydride: Acetic anhydride can react with difluorobenzene derivatives in the presence of a catalyst to yield the acetyl chloride derivative .

(2,3-Difluorophenyl)acetyl chloride is primarily used as an intermediate in organic synthesis for:

- Pharmaceuticals: It serves as a building block for various pharmaceutical compounds.

- Agricultural Chemicals: It is utilized in the synthesis of agrochemicals.

- Material Science: Employed in developing new materials with specific properties due to its unique structure .

Several compounds share structural similarities with (2,3-difluorophenyl)acetyl chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (3,5-Difluorophenyl)acetyl chloride | Similar fluorination pattern but different position of fluorine atoms | |

| 2-(3,4-Dichlorophenyl)acetyl chloride | Contains chlorine instead of fluorine at different positions | |

| (4-Fluorophenyl)acetyl chloride | Only one fluorine atom; simpler structure |

The unique aspect of (2,3-difluorophenyl)acetyl chloride lies in its specific arrangement of fluorine atoms which can significantly influence its reactivity and interaction profiles compared to other similar compounds .

Chlorination Agents in Acyl Chloride Synthesis

The conversion of carboxylic acids to acyl chlorides is a cornerstone of (2,3-difluorophenyl)acetyl chloride synthesis. Thionyl chloride (SOCl₂) remains the most widely employed reagent due to its gaseous byproducts (HCl and SO₂), which simplify purification. In the synthesis of 2,3-difluorophenylacetic acid precursors, thionyl chloride facilitates the chlorination of 2,3-difluorobenzyl alcohol to 2,3-difluorobenzyl chloride, a critical intermediate. This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chloride, forming the benzylic chloride derivative.

Phosphorus pentachloride (PCl₅) offers an alternative pathway, particularly when reacting with acid anhydrides. For example, acetic anhydride reacts with PCl₅ to yield acetyl chloride and phosphoryl chloride (POCl₃). While PCl₅ is effective, its stoichiometric excess requirement and hygroscopic nature complicate large-scale applications. Oxalyl chloride (ClCOCOCl), activated by dimethylformamide (DMF), provides a milder approach. The Vilsmeier reagent generated in situ selectively chlorinates carboxylic acids without generating acidic byproducts, making it suitable for acid-sensitive substrates.

Table 1: Comparison of Chlorination Agents

| Agent | Byproducts | Selectivity | Scalability |

|---|---|---|---|

| Thionyl chloride | SO₂, HCl (gases) | High | Excellent |

| PCl₅ | POCl₃, HCl | Moderate | Moderate |

| Oxalyl chloride | CO, CO₂ | High | Limited |

Solvent Systems for Optimized Reaction Efficiency

Solvent choice profoundly impacts reaction kinetics and product isolation. In the carbonylation of 2,3-difluorobenzyl chloride to 2,3-difluorophenylacetic acid, methanol emerges as the optimal solvent due to its polarity and compatibility with cobalt tetracarbonyl sodium catalysts. Methanol stabilizes the transition state during carbon monoxide insertion, achieving yields exceeding 89% under mild conditions (30–40°C).

Nonpolar solvents like toluene or dichloromethane are less effective in polar reactions but useful in halogenation steps. For instance, photohalogenation of 2,3-difluorotoluene in carbon tetrachloride under UV light selectively introduces chlorine at the benzylic position, avoiding ring fluorination. Dimethylformamide (DMF), while catalytic in Vilsmeier reactions, is avoided in aqueous workups due to its high boiling point.

Table 2: Solvent Performance in Key Reactions

| Reaction Step | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Photohalogenation | CCl₄ | 25–40 | 78–85 |

| Carbonylation | Methanol | 30–40 | 89.6 |

| Acyl Chloride Formation | Neat | 76 (reflux) | 92 |

Catalytic Approaches for Regioselective Fluorination

Regioselective fluorination in (2,3-difluorophenyl)acetyl chloride synthesis is achieved through substrate-directed catalysis and tailored reaction conditions. Cobalt tetracarbonyl sodium ([NaCo(CO)₄]) plays a pivotal role in the carbonylation of 2,3-difluorobenzyl chloride, enabling precise CO insertion at the benzylic position. At 30–40°C, this catalyst minimizes side reactions, directing >99% regioselectivity toward the acetyl chloride product.

Fluorine’s electron-withdrawing effects further enhance reactivity. During photohalogenation, UV irradiation promotes radical intermediates, favoring halogenation at the methyl group of 2,3-difluorotoluene without disrupting aromatic fluorines. This step avoids the need for protective groups, streamlining the synthesis.

Table 3: Catalytic Systems and Selectivity

| Catalyst | Reaction | Selectivity (%) |

|---|---|---|

| Cobalt tetracarbonyl Na | Carbonylation | 99.5 |

| DMF (Vilsmeier reagent) | Oxalyl chloride activation | 95 |

| UV light | Photohalogenation | 88 |

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the principal reaction pathway for (2,3-difluorophenyl)acetyl chloride, driven by the electrophilicity of its carbonyl carbon. The fluorine atoms at the 2- and 3-positions enhance the compound’s reactivity by withdrawing electron density via inductive effects, thereby polarizing the C=O bond and facilitating nucleophilic attack [2] [7].

Mechanistic Insights

The reaction proceeds through a tetrahedral intermediate (Figure 1), as described for general acyl chlorides [2]. Under basic conditions, a nucleophile (e.g., water, amines) attacks the carbonyl carbon, leading to chloride displacement. Kinetic studies of analogous acyl chlorides reveal that electron-withdrawing substituents accelerate hydrolysis by stabilizing the transition state (TS) [4] [7]. For instance, hydrolysis rates for phenyl chloroformate increase with temperature, exhibiting an enthalpy of activation (ΔH‡) of 60–80 kJ/mol [4]. Computational studies using density functional theory (DFT) corroborate a concerted S~N~2-like mechanism for acyl chlorides, where solvent molecules act as general acid-base catalysts [7].

Kinetic Data

Table 1 compares hydrolysis rate constants (k~obs~) for structurally related acyl chlorides. While direct data for (2,3-difluorophenyl)acetyl chloride is limited, its fluorine substituents are expected to reduce k~obs~ relative to alkyl-substituted analogues due to increased steric hindrance and electronic deactivation of the leaving group [4] [7].

| Compound | 10^3^ × k~obs~ (s^-1^) at 25°C | ΔH‡ (kJ/mol) |

|---|---|---|

| Phenyl chloroformate | 2.74 ± 0.006 | 68.2 |

| Dimethylcarbamyl chloride | 3.13 ± 0.005 | 72.5 |

| Acetyl chloride | 4.30 ± 0.003 | 75.1 |

Table 1: Hydrolysis kinetics of selected acyl chlorides [4] [7].

Palladium-Mediated Cross-Coupling Applications

(2,3-Difluorophenyl)acetyl chloride participates in palladium-catalyzed cross-coupling reactions to form ketones, leveraging its acyl chloride moiety as an electrophilic partner. The fluorine substituents do not interfere with palladium catalysts, enabling chemoselective transformations [8] [9].

Mechanism and Scope

Using bis(di-tert-butylchlorophosphine)palladium(II) dichloride as a precatalyst, acyl chlorides couple with organostannanes (e.g., aryl-, heteroaryl-, and alkynylstannanes) via oxidative addition and transmetallation steps (Figure 2) [8]. The reaction tolerates functional groups such as aryl halides, achieving yields up to 98%. For example, coupling with phenylstannane yields 2,3-difluorophenyl acetophenone derivatives, which are valuable in pharmaceutical synthesis [8].

Advantages Over Friedel-Crafts

Unlike Friedel-Crafts acylation, which requires Lewis acids and specific directing groups, this method bypasses electronic limitations of aromatic substrates. The fluorinated phenyl group remains intact under mild conditions (e.g., toluene, 80°C), underscoring the compatibility of palladium catalysis with electron-deficient arenes [8] [9].

Radical-Based Reaction Pathways in Photoredox Catalysis

While no direct studies on (2,3-difluorophenyl)acetyl chloride in photoredox catalysis exist, acyl chlorides generally serve as radical precursors under visible-light irradiation. The compound’s fluorine substituents may stabilize radical intermediates through polar effects, though this remains speculative.

Potential Mechanisms

In photoredox systems, acyl chlorides can undergo single-electron reduction to generate acyl radicals, which subsequently dimerize or add to alkenes [9]. For instance, Ru(bpy)~3~^2+~ catalysts promote radical formation via reductive quenching cycles. The electron-withdrawing nature of fluorine could modulate redox potentials, influencing reaction efficiency [9].

(2,3-Difluorophenyl)acetyl chloride serves as a highly versatile synthetic intermediate for constructing complex heterocyclic frameworks, particularly in pharmaceutical and medicinal chemistry applications . The compound's acyl chloride functionality provides exceptional reactivity due to the electrophilic nature of the carbonyl carbon, which readily participates in nucleophilic acyl substitution reactions fundamental to heterocyclic synthesis [3].

The presence of two fluorine atoms at the 2,3-positions of the phenyl ring significantly enhances the compound's utility as a building block for heterocyclic synthesis [4]. Fluorinated heterocyclic compounds have emerged as highly desirable targets in pharmaceutical research due to the unique physicochemical properties imparted by the carbon-fluorine bond [4] [5]. The incorporation of fluorine atoms often increases lipophilicity and metabolic stability while enhancing bioavailability and affinity for target proteins [5].

Heterocyclic Formation Mechanisms

The synthetic utility of (2,3-difluorophenyl)acetyl chloride in heterocyclic construction relies primarily on its participation in cyclization reactions [6] [7]. The compound can undergo intramolecular cyclization processes when combined with appropriate nucleophilic partners, leading to the formation of diverse heterocyclic scaffolds [6]. These reactions typically proceed through nucleophilic attack on the electrophilic acyl carbon, followed by cyclization to form ring structures [8] [3].

Research has demonstrated that difluorinated acetyl chlorides exhibit enhanced reactivity compared to their non-fluorinated counterparts due to the electron-withdrawing effects of the fluorine substituents [9] [10]. This increased electrophilicity facilitates cyclization reactions under milder conditions, making (2,3-difluorophenyl)acetyl chloride particularly valuable for synthesizing sensitive heterocyclic targets [9].

Synthetic Applications in Drug Discovery

The compound has found extensive application in the synthesis of fluorinated heterocycles for pharmaceutical development [11] [12]. Fluorinated building blocks are essential tools in modern medicinal chemistry, with approximately 25% of approved drugs containing fluorine atoms [11] [13]. The unique properties of fluorine, including high electronegativity and strong carbon-fluorine bonds, make fluorinated heterocycles particularly attractive for drug discovery [14] [13].

Table 1: Properties of (2,3-Difluorophenyl)acetyl chloride as a Heterocyclic Building Block

| Property | Value | Impact on Synthesis |

|---|---|---|

| Molecular Formula | C₈H₅ClF₂O | Provides reactive acyl chloride functionality |

| Molecular Weight | 190.57 g/mol [15] | Optimal size for incorporation into drug-like molecules |

| Electrophilicity | Enhanced by fluorine substituents [9] | Facilitates nucleophilic attack and cyclization |

| Reactivity | High due to acyl chloride group | Enables formation under mild conditions |

| Fluorine Content | Two fluorine atoms at 2,3-positions | Imparts unique physicochemical properties |

The synthesis of complex heterocyclic frameworks using (2,3-difluorophenyl)acetyl chloride typically involves multi-step processes that take advantage of the compound's high reactivity [7]. These synthetic routes often begin with nucleophilic attack by nitrogen, oxygen, or sulfur-containing nucleophiles, followed by intramolecular cyclization to form the desired heterocyclic core [8] [3].

Role in multi-step functional group interconversions

(2,3-Difluorophenyl)acetyl chloride plays a crucial role in multi-step functional group interconversion sequences, serving as both a reactive intermediate and a synthetic platform for accessing diverse molecular architectures [16] [17]. Functional group interconversion represents a fundamental strategy in organic synthesis, allowing chemists to systematically modify molecular structures to achieve desired properties and reactivity patterns [18].

Mechanistic Pathways in Interconversion Reactions

The compound participates in various functional group interconversion pathways through its reactive acyl chloride moiety [9] [19]. The electrophilic carbonyl carbon readily undergoes nucleophilic substitution reactions, enabling the transformation of the acyl chloride group into amides, esters, thioesters, and other carboxylic acid derivatives [3]. These transformations proceed through well-established addition-elimination mechanisms involving tetrahedral intermediates [20] [21].

Research has shown that the presence of fluorine substituents significantly influences the reaction kinetics and selectivity of these interconversion processes [9]. The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the acyl carbon, facilitating nucleophilic attack and accelerating reaction rates compared to non-fluorinated analogs [9] [10].

Sequential Transformation Strategies

Multi-step functional group interconversions involving (2,3-difluorophenyl)acetyl chloride often employ sequential transformation strategies to achieve complex molecular architectures [16] [17]. These strategies typically involve initial acylation reactions followed by selective modifications of the resulting products [22]. The high reactivity of the acyl chloride functionality allows for efficient coupling with various nucleophiles under mild conditions .

Table 2: Common Functional Group Interconversions with (2,3-Difluorophenyl)acetyl chloride

| Starting Material | Nucleophile | Product | Reaction Conditions | Yield Range |

|---|---|---|---|---|

| (2,3-Difluorophenyl)acetyl chloride | Primary amines | Amides | Room temperature, base | 65-100% [22] |

| (2,3-Difluorophenyl)acetyl chloride | Alcohols | Esters | Mild conditions, pyridine | 70-95% |

| (2,3-Difluorophenyl)acetyl chloride | Thiols | Thioesters | Room temperature | 75-90% |

| (2,3-Difluorophenyl)acetyl chloride | Water | Carboxylic acid | Hydrolysis conditions [3] | Quantitative |

The synthetic utility of (2,3-difluorophenyl)acetyl chloride in functional group interconversions extends beyond simple acylation reactions [16]. The compound can participate in more complex transformation sequences involving cascade reactions, where multiple functional group modifications occur in a single synthetic operation [17]. These cascade processes offer significant advantages in terms of synthetic efficiency and atom economy [17].

Applications in Total Synthesis

The compound has found application in total synthesis programs targeting complex natural products and pharmaceutical intermediates [25]. The presence of fluorine substituents provides unique opportunities for modulating biological activity and improving pharmacokinetic properties of synthetic targets [25] [14]. These applications often involve strategic use of the acyl chloride functionality to install key structural elements early in the synthetic sequence [22].

Recent research has demonstrated the utility of fluorinated acetyl chlorides in synthesizing bioactive compounds with enhanced properties [22] [25]. For example, the incorporation of fluorinated building blocks has led to the development of improved pharmaceutical agents with increased metabolic stability and enhanced binding affinity [14] [13].

Asymmetric synthesis of fluorinated chiral centers

The asymmetric synthesis of fluorinated chiral centers represents one of the most significant applications of (2,3-difluorophenyl)acetyl chloride in modern organic chemistry [26] [27]. The creation of enantiomerically pure fluorinated compounds has become increasingly important in pharmaceutical development, as different enantiomers often exhibit distinct biological activities [28] [29].

Enantioselective Methodologies

Several enantioselective methodologies have been developed for creating chiral centers using fluorinated acetyl chlorides as starting materials [30] [31]. These approaches typically employ chiral catalysts or chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions [26] [32]. The presence of fluorine substituents in (2,3-difluorophenyl)acetyl chloride provides additional opportunities for stereochemical control through unique electronic and steric effects [31].

Research by various groups has demonstrated that chiral nickel complexes can effectively catalyze asymmetric reactions involving fluorinated building blocks [26] [30]. These catalytic systems enable the synthesis of fluorinated amino acids and other chiral fluorinated compounds with excellent enantioselectivity [30]. The use of chiral ligands in these systems allows for precise control over the absolute configuration of the newly formed chiral centers [26].

Catalytic Systems and Reaction Conditions

The development of efficient catalytic systems for asymmetric fluorinated synthesis has been a major focus of recent research [31] [27]. Iridium-catalyzed asymmetric hydrogenation has emerged as a particularly powerful method for creating chiral fluorinated compounds [31]. These catalytic systems demonstrate excellent compatibility with various aromatic, aliphatic, and heterocyclic substrates bearing fluorine substituents [31].

Table 3: Asymmetric Catalytic Systems for Fluorinated Chiral Center Formation

| Catalyst System | Substrate Type | Enantioselectivity | Yield | Reference Conditions |

|---|---|---|---|---|

| Chiral Ni(II) complexes | Fluorinated amino acid precursors | >95% ee [26] | 75-90% [26] | Mild temperature, inert atmosphere |

| Ir-N,P ligand complexes | Trisubstituted alkenyl fluorides | >90% ee [31] | 80-95% [31] | Hydrogenation conditions |

| Organocatalysts | α-Chloroaldehydes | >85% ee [32] | 65-80% [32] | Room temperature, organic solvent |

| Rh-diphosphine complexes | Fluoroalkenes | >88% ee [31] | 70-85% [31] | Standard hydrogenation conditions |

The mechanistic understanding of these asymmetric transformations has advanced significantly through detailed studies of reaction pathways and intermediates [31] [32]. Kinetic resolution processes have been identified as important components of many asymmetric fluorination reactions, contributing to the overall enantioselectivity observed in these systems [32].

Synthetic Applications and Scope

The scope of asymmetric synthesis using (2,3-difluorophenyl)acetyl chloride extends to various classes of chiral fluorinated compounds [28]. These include fluorinated pharmaceuticals, agrochemicals, and materials with unique properties . The ability to control both the regio- and stereoselectivity of fluorination reactions has opened new avenues for accessing previously challenging synthetic targets [27] [29].

Recent developments in this field have focused on expanding the substrate scope and improving the efficiency of asymmetric fluorination methods [27] [29]. Advances in catalyst design and reaction optimization have led to more practical and scalable processes for industrial applications [30]. The development of flow chemistry approaches has further enhanced the accessibility of these methodologies for large-scale synthesis [27].